molecular formula C9H7N3O4 B1393525 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216863-61-4

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1393525
CAS No.: 1216863-61-4
M. Wt: 221.17 g/mol
InChI Key: YRHLCUBLOIXXQD-UHFFFAOYSA-N
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Description

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both nitro and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:

    Condensation Reaction: The initial step often involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.

    Methylation: The methyl group at the 7th position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Uniqueness

7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which provide it with distinct chemical reactivity and biological activity. Its ability to act against drug-resistant strains of Mycobacterium tuberculosis makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-5-2-3-11-4-6(9(13)14)10-8(11)7(5)12(15)16/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHLCUBLOIXXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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